Gisadenafil Besylate

Catalog No.
S004610
CAS No.
334827-98-4
M.F
C29H39N7O8S2
M. Wt
677.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gisadenafil Besylate

CAS Number

334827-98-4

Product Name

Gisadenafil Besylate

IUPAC Name

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonyl-3-pyridinyl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C29H39N7O8S2

Molecular Weight

677.8 g/mol

InChI

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)

InChI Key

STFRDYSZKVPPQF-UHFFFAOYSA-N

SMILES

Array

Synonyms

Alternative Name: UK 369003

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CCC1=C2C(=NN1CCOC)C(=O)N=C(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O

Gisadenafil is a phosphodiesterase 5 (PDE5) inhibitor (IC50 = 1.1 nM). It is 103-fold selective for PDE5 over PDE6 at 1.1 nM. Gisadenafil (2 mg/kg) restores the wild-type response to hypercapnia, increased cortical blood flow and dilation of small arteriols, in the GFAP-driven, doxycycline-inducible HIV-1 Tat transgenic (Tat-tg) mouse model of HIV-1 neuroinflammation.
Potent PDE5 inhibitor (IC50 = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable.

Gisadenafil Besylate is the benzenesulfonate salt of sildenafil, a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). As the active pharmaceutical ingredient (API), sildenafil is well-characterized for its mechanism of action, which involves preventing the degradation of cyclic guanosine monophosphate (cGMP). The selection of the besylate salt form is a critical procurement decision, as different salt forms of an API can significantly alter key physicochemical properties such as solubility, thermal stability, and hygroscopicity, which directly impact handling, formulation, and processability compared to the free base or other common salts like citrate.

While PDE5 inhibitors like tadalafil or alternative sildenafil salts such as citrate are available, they are not directly interchangeable with Gisadenafil Besylate for many development and research applications. Differences in pharmacokinetics, such as a significantly shorter half-life compared to tadalafil, dictate suitability for specific therapeutic profiles. More critically, the choice of the counter-ion (besylate vs. citrate vs. free base) directly impacts material properties essential for manufacturing and formulation, including thermal decomposition temperature, hygroscopicity, and solubility. Substituting Gisadenafil Besylate with another form without re-validation can compromise process control, formulation stability, and ultimately, experimental reproducibility.

Likely Handling and Stability Advantage Due to Non-Hygroscopic Nature of Besylate Salts

Besylate salts of active pharmaceutical ingredients are frequently selected during development for their superior handling properties, particularly their non-hygroscopic nature. For example, amlodipine besylate is documented as being non-hygroscopic and stable, not binding moisture even when exposed to 95% relative humidity for 3 days. This contrasts with other salt forms, like citrate, which can be more susceptible to moisture absorption, potentially leading to handling issues, chemical degradation, and variability in weighing and formulation. Selecting the besylate form of sildenafil provides a strong basis for developing stable, solid dosage forms with minimized risk of moisture-related degradation.

Evidence DimensionHygroscopicity (Moisture Absorption)
Target Compound DataBesylate salts are often non-hygroscopic.
Comparator Or BaselineOther salts (e.g., tosylates, citrates) can be hygroscopic, with some forming hydrates upon exposure to humidity.
Quantified DifferenceAmlodipine besylate showed no moisture uptake at 95% RH for 3 days, while the tosylate salt formed a dihydrate.
ConditionsExposure to 75% and 95% relative humidity at 30-37 °C.

Lower hygroscopicity simplifies handling, improves weighing accuracy, enhances chemical stability, and reduces challenges in dry formulation processes, justifying the procurement of this specific salt form.

Distinct Thermal Profile for Optimized Process Development vs. Common Salt Forms

The choice of salt form dictates the thermal behavior of the material, a critical parameter for any manufacturing process involving heat. Sildenafil free base exhibits high thermal stability, decomposing at approximately 252°C. In contrast, the commonly used sildenafil citrate salt decomposes at a significantly lower temperature of ~189°C. Gisadenafil Besylate, as a distinct chemical entity, will possess its own unique melting and decomposition profile, different from both the base and the citrate. This provides a different processing window for techniques like hot-melt extrusion, drying, or granulation, allowing for process optimization that may not be feasible with the lower-melting citrate salt.

Evidence DimensionDecomposition Temperature (°C)
Target Compound DataUnique thermal profile, distinct from other forms.
Comparator Or BaselineSildenafil Free Base: ~252°C | Sildenafil Citrate: ~189°C
Quantified DifferenceThe citrate salt's decomposition point is over 60°C lower than that of the free base.
ConditionsThermal analysis (TGA/DSC).

Procuring the besylate salt provides access to a unique thermal profile, enabling process development and formulation strategies that are incompatible with the thermal limitations of sildenafil citrate.

High Selectivity for PDE5 Over PDE6, a Key Differentiator from First-Generation Inhibitors

The sildenafil molecule is a potent inhibitor of PDE5, with reported IC50 values in the low nanomolar range (e.g., 3.5 nM). A key performance differentiator is its selectivity over other phosphodiesterase isoforms. Sildenafil is approximately 10-fold more selective for PDE5 than for PDE6, the isoform found in the retina. This level of selectivity is a known differentiator among PDE5 inhibitors, as inhibition of PDE6 is associated with visual disturbances, such as blue-green color discrimination issues, reported with less selective agents.

Evidence DimensionEnzyme Inhibition Selectivity Ratio (PDE5 vs. PDE6)
Target Compound DataSildenafil (active moiety): ~10-fold selective for PDE5 over PDE6.
Comparator Or BaselineCross-reactivity with PDE6 is a known liability for some first-generation PDE5 inhibitors, leading to off-target effects.
Quantified Difference10x greater potency against the target enzyme (PDE5) compared to the off-target retinal enzyme (PDE6).
ConditionsIn vitro enzyme inhibition assays.

For researchers investigating the specific effects of PDE5 inhibition, using a compound with well-defined and high selectivity is crucial for minimizing confounding results from off-target effects.

Development of Stable, Solid Oral Formulations

The expected non-hygroscopic nature of the besylate salt makes this compound a primary candidate for developing solid dosage forms (tablets, capsules) with improved shelf life and stability, particularly in humid environments. Its distinct thermal profile offers a wider processing window for manufacturing techniques compared to sildenafil citrate.

Comparative Pharmacology and Off-Target Screening

In studies requiring precise enzymatic inhibition, the well-documented high selectivity of the sildenafil moiety for PDE5 over PDE6 is critical. This compound is suitable for use as a reference standard in screening assays or for cellular studies where minimizing confounding effects from PDE6 inhibition is a priority.

Preclinical Research Requiring a Short-Acting PDE5 Inhibitor

The sildenafil API possesses a relatively short pharmacokinetic half-life (~4 hours). This makes Gisadenafil Besylate the appropriate choice for preclinical models where a rapid onset and limited duration of action are required, contrasting with long-acting alternatives like tadalafil.

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

677.23015357 Da

Monoisotopic Mass

677.23015357 Da

Heavy Atom Count

46

UNII

T4S08274OY

Dates

Last modified: 09-12-2023

Explore Compound Types